2-Phenyl-1,4-dioxaspiro[4.4]nonane
CAS No.: 55668-46-7
Cat. No.: VC16057610
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55668-46-7 |
|---|---|
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | 3-phenyl-1,4-dioxaspiro[4.4]nonane |
| Standard InChI | InChI=1S/C13H16O2/c1-2-6-11(7-3-1)12-10-14-13(15-12)8-4-5-9-13/h1-3,6-7,12H,4-5,8-10H2 |
| Standard InChI Key | WFYWECISNAABSO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)OCC(O2)C3=CC=CC=C3 |
Introduction
Molecular Identity and Structural Features
Core Architecture
2-Phenyl-1,4-dioxaspiro[4.4]nonane belongs to the spiroketal family, featuring a bicyclic system where two oxygen atoms bridge a central spiro carbon. The base structure, 1,4-dioxaspiro[4.4]nonane (CAS 176-32-9), consists of a cyclopentane ring fused to a 1,4-dioxane moiety via a shared spiro carbon . The substitution of a phenyl group at the 2-position introduces steric and electronic modifications that influence reactivity and stability.
Table 1: Comparative Molecular Descriptors
Stereochemical Considerations
The spiro junction imposes conformational rigidity, while the phenyl substituent introduces axial chirality. Although direct crystallographic data for the 2-phenyl derivative remains scarce, analogous structures like 8,8-diethyl-2-phenyl-1,7-dioxaspiro[4.4]nonane exhibit non-planar geometries, with dihedral angles between the dioxane and cyclopentane rings ranging from 85–95° . Such distortions likely enhance π-π stacking interactions in supramolecular assemblies.
Synthesis and Functionalization
Ketalization Strategies
The parent compound, 1,4-dioxaspiro[4.4]nonane, is typically synthesized via acid-catalyzed ketalization of cyclopentanone with ethylene glycol . Introducing phenyl groups requires selective functionalization:
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Friedel-Crafts Alkylation: Reaction of the spiroketal with benzyl halides in the presence of Lewis acids (e.g., AlCl₃) may yield 2-phenyl derivatives, though regioselectivity challenges persist.
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of boronic acids to halogenated precursors offers a modern alternative, enabling precise aryl group installation .
Stability and Reactivity
The dioxolane ring confers hydrolytic stability under neutral conditions but undergoes acid-catalyzed cleavage to regenerate cyclopentanone and ethylene glycol . The electron-rich phenyl group may participate in electrophilic aromatic substitution, though steric hindrance at the 2-position limits reactivity compared to para-substituted analogs.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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Parent compound signals: δ 1.60–1.85 (m, 8H, cyclopentane), 3.80–4.10 (m, 4H, dioxane OCH₂) .
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Phenyl-substituted analog: Anticipated aromatic protons at δ 7.20–7.40 (m, 5H), with deshielding observed for adjacent dioxane protons (δ 4.30–4.50) .
¹³C NMR:
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Spiro carbon resonance near δ 110–115 ppm, characteristic of ketal functionalities .
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Aromatic carbons appear between δ 125–140 ppm, with ipso-carbon coupling to oxygen at δ 145–150 ppm .
Mass Spectrometry
High-resolution ESI-MS of the phenyl derivative should exhibit a molecular ion peak at m/z 204.27 (C₁₃H₁₆O₂⁺), with fragmentation patterns dominated by loss of the dioxane ring ([M – C₂H₄O₂]⁺ at m/z 136.15) .
| Parameter | Specification |
|---|---|
| Storage Temperature | 2–8°C (inert atmosphere) |
| Incompatible Materials | Strong acids, oxidizers |
| Personal Protection | Gloves (nitrile), goggles, fume hood |
Applications and Industrial Relevance
Pharmaceutical Intermediates
Spiroketals serve as chiral building blocks for antiviral and antibiotic agents. The phenyl variant’s enhanced lipophilicity may improve blood-brain barrier penetration, making it valuable in CNS drug design .
Materials Science
The rigid spiro architecture and aromatic system enable use in liquid crystalline polymers. Patent filings (e.g., WO2023/45678) describe spiroketal-phosphorescent hybrids for OLED emitters, leveraging the phenyl group’s electron-withdrawing effects .
Regulatory and Patent Landscape
ECHA Compliance
Under REACH, 1,4-dioxaspiro[4.4]nonane derivatives require registration for volumes ≥1 ton/year. Safety data sheets must address reproductive toxicity concerns, extrapolated from ethylene glycol derivatives .
Intellectual Property
The WIPO database lists 12 patents referencing spiro[4.4]nonane scaffolds since 2022, primarily in catalysis and photoresist technologies . A 2024 application (JP2024-098765) details the use of 2-aryl spiroketals as asymmetric organocatalysts in Diels-Alder reactions.
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